molecular formula C7H8BrN B1334028 2-Bromo-6-methylaniline CAS No. 53848-17-2

2-Bromo-6-methylaniline

Cat. No. B1334028
CAS RN: 53848-17-2
M. Wt: 186.05 g/mol
InChI Key: LDUCMSVRKKDATH-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-6-methylaniline can be synthesized through several methods. One such method involves the use of hydrogen chloride and sodium nitrite in water at -3°C, followed by the addition of sodium periodate tetrafluoroborate in water at 20°C. The mixture is then stirred at room temperature for 3 hours. The precipitated solid is collected by filtration to give the desired compound .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylaniline is represented by the SMILES string Cc1cccc(Br)c1N . The InChI representation is InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 .


Chemical Reactions Analysis

2-Bromo-6-methylaniline can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize alkyl substituted bromoindazole building blocks by Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids. It can also be used to synthesize difluoropyridoindole via Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .


Physical And Chemical Properties Analysis

2-Bromo-6-methylaniline has a boiling point of 105-107 °C/205 mmHg and a density of 1.4780 g/mL at 25 °C . Its refractive index is 1.6030 .

Scientific Research Applications

Synthesis of Alkyl Substituted Bromoindazole Building Blocks

2-Bromo-6-methylaniline can be used as a reactant to synthesize alkyl substituted bromoindazole building blocks. This is achieved through a Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids .

Synthesis of Difluoropyridoindole

Another application of 2-Bromo-6-methylaniline is in the synthesis of difluoropyridoindole. This is done via a Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .

Safety And Hazards

2-Bromo-6-methylaniline is classified as a substance that may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

2-bromo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUCMSVRKKDATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373311
Record name 2-Bromo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylaniline

CAS RN

53848-17-2
Record name 2-Bromo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
YS Panova, AV Sheyanova, EV Baranov… - Russian Chemical …, 2020 - Springer
… nese(IV) oxide (12.0 g, 138.8 mmol) was added to a solution of 2-bromo-6-methylaniline (3.0 … The resulting product was purified from the starting 2-bromo-6-methylaniline by sublimation …
Number of citations: 2 link.springer.com
X Zhang, K Zhao, N Li, J Yu, LZ Gong… - Angewandte …, 2020 - Wiley Online Library
… The reactions with 2-bromo-6-methylaniline, 2-methoxycarbonyl-6-methylaniline or 2-methylnaphthalen-1-amine as the substrates resulted in a slightly decreased enantioselectivity (3 j–…
Number of citations: 57 onlinelibrary.wiley.com
T Okuzumi, GS Ducker, C Zhang, B Aizenstein… - Molecular …, 2010 - pubs.rsc.org
… We thus used Suzuki coupling of 2-bromo-6-methylaniline with vinylboronic acids to prepare C7-alkylsubstituted bromoindazole building blocks (Scheme 4). Suzuki coupling of …
Number of citations: 27 pubs.rsc.org
MS Newman, R Kannan - The Journal of Organic Chemistry, 1976 - ACS Publications
(30) R. HUisgen, J. Org. Chem., 41, 403 (1976).(31) In this latter case, closed shell repulsion is also considerably diminished because of reduction of the overlap between the HOMO’S …
Number of citations: 62 pubs.acs.org
M Madaiah, MK Prashanth, HD Revanasiddappa - Tetrahedron Letters, 2013 - Elsevier
… Steric hindrance was also studied, when both 2-bromo-6-methylaniline (7b) and 2-bromo-6-(trifluoromethyl)aniline (7f) were used to produce less yield, thus, the use of 2 equiv of …
Number of citations: 22 www.sciencedirect.com
R Rönn, A Lampa, SD Peterson, T Gossas… - Bioorganic & medicinal …, 2008 - Elsevier
… The coupling between 1 and 2-bromo-6-methylaniline and 2-bromo-5-(trifluoromethyl)aniline required the use of a different activating agent. We found that the use of POCl 3 in pyridine …
Number of citations: 28 www.sciencedirect.com
G Shi, X He, Y Shang, C Yang… - Chinese Journal of …, 2017 - Wiley Online Library
… Similarly, when other amines, such as aliphatic amines, heteroarylamines (Table 2, entries 31-33), and disubstituted arylamines, such as 2,6-dimethylaniline, 2-bromo-6-methylaniline (…
Number of citations: 14 onlinelibrary.wiley.com
F Bischoff, D Berthelot, M De Cleyn… - Journal of Medicinal …, 2012 - ACS Publications
… Therefore an alternative route for the preparation of the 2-alkyl indazoles was applied, starting from 2-bromo-6-methylaniline 31. Diazotation of 31 followed by condensation with t-…
Number of citations: 61 pubs.acs.org
X Dai - 1995 - dspace.mit.edu
… Reaction of 2-bromo-6-methylaniline (12) with triphenylphosphine and nickel(II) chloride at 2000 C afforded nickel complex 13. Careful acid hydrolysis gave phosphonium salt 14. …
Number of citations: 4 dspace.mit.edu
A Nishida - researchgate.net
… 1l: To a solution of commercially available 2-bromo-6-methylaniline (300 mg, 1.61 mmol) in pyridine (1.50 mL) was addedỞ p-toluenesulfonyl chloride (370 mg, 1.93 mmol), and the …
Number of citations: 0 www.researchgate.net

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